![molecular formula C7H6ClN3 B1465006 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 935466-69-6](/img/structure/B1465006.png)
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the CAS Number: 935466-69-6 . It has a molecular weight of 167.6 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Chemical Reactions Analysis
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is a versatile building block in the synthesis of various heterocyclic compounds. For instance, its derivatives are used in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through simple nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Similarly, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been explored, showcasing the compound's utility in creating diverse chemical structures (Čikotienė et al., 2007).
Photophysical Properties Study
The compound has also been used in the study of photophysical properties. For example, pyrazolo[3,4-b]pyridines with a 4-chloro-5-chloroethyl side chain have been synthesized and their fluorescence properties investigated. This research highlights the compound's role in the development of materials with specific optical properties (Patil et al., 2011).
Development of Bioactive Compounds
This compound is also instrumental in the synthesis of bioactive compounds. A study demonstrated its use in a metal-free synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, a process relevant for creating functional bioactive substances (Li et al., 2020).
Electronic Structure Analysis
Furthermore, the compound has been subject to electronic structure analysis. High-resolution X-ray diffraction studies provided insights into its charge density distribution, revealing details about the bonding scheme and intermolecular interactions, crucial for understanding its chemical behavior (Hazra et al., 2012).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
The mode of action of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine involves interactions with its targets leading to changes in cellular processes. The compound’s electronic structure and bonding scheme, as well as intermolecular hydrogen bonds, have been investigated . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place, less than 15°C . It is also air sensitive .
properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFCXVAJLGPFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696242 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
935466-69-6 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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